molecular formula C23H26BrN3O4S B12138648 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one

Cat. No.: B12138648
M. Wt: 520.4 g/mol
InChI Key: IUERGISIHBQHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one is a complex organic compound that features a thiazole ring, a bromophenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one typically involves multi-step organic reactions

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Bromophenyl Group Introduction: The bromophenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the bromophenyl group reacts with a halogenated thiazole intermediate.

    Morpholine Moiety Addition: The morpholine moiety can be added via nucleophilic substitution, where a halogenated intermediate reacts with morpholine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, Thiols, Organometallic reagents

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The thiazole ring is known for its biological activity, and the presence of the bromophenyl and morpholine groups may enhance its interaction with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. The thiazole ring is a common motif in many drugs, and the compound’s unique structure may offer new avenues for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance binding affinity, while the morpholine moiety can improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-phenyl-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one: Similar structure but lacks the bromine atom.

    4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-chlorophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one: Similar structure but has a chlorine atom instead of bromine.

Uniqueness

The presence of the bromophenyl group in 4-[(2,4-Dimethyl(1,3-thiazol-5-yl))carbonyl]-5-(4-bromophenyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one makes it unique compared to its analogs. The bromine atom can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H26BrN3O4S

Molecular Weight

520.4 g/mol

IUPAC Name

2-(4-bromophenyl)-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H26BrN3O4S/c1-14-22(32-15(2)25-14)20(28)18-19(16-4-6-17(24)7-5-16)27(23(30)21(18)29)9-3-8-26-10-12-31-13-11-26/h4-7,19,29H,3,8-13H2,1-2H3

InChI Key

IUERGISIHBQHDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Br)CCCN4CCOCC4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.